1-(t-Butoxycarbonyl)-cis-3-methoxycarbonyl-piperidine-5-carboxylic acid

Descripción general

Descripción

The compound “1-(t-Butoxycarbonyl)-cis-3-methoxycarbonyl-piperidine-5-carboxylic acid” is a complex organic molecule. The “t-Butoxycarbonyl” or “BOC” group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of such compounds often involves the use of the BOC group for protection during the synthesis process . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Molecular Structure Analysis

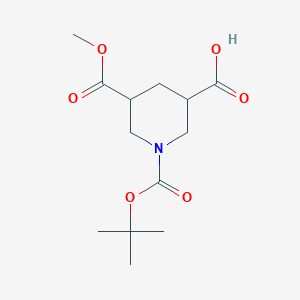

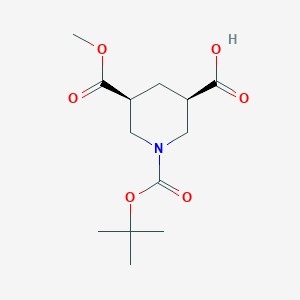

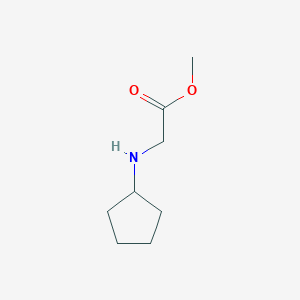

The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with various functional groups attached at the 1, 3, and 5 positions. The “t-Butoxycarbonyl” group would be attached at the 1 position, the “methoxycarbonyl” group at the 3 position, and the “carboxylic acid” group at the 5 position .

Chemical Reactions Analysis

The BOC group in the compound can undergo various reactions. For instance, it can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The BOC group can also react with other nucleophiles, and scavengers such as anisole or thioanisole may be used .

Aplicaciones Científicas De Investigación

Neuropharmacological Studies

1-(t-Butoxycarbonyl)-cis-3-methoxycarbonyl-piperidine-5-carboxylic acid, due to its structural similarity to various piperidine derivatives, could potentially be involved in neuropharmacological research. Compounds within this class have been studied for their effects on neuronal activities, such as the inhibition of excitatory amino acid responses in rat cortical neurons. For example, cyclic dicarboxylic acids, structurally related to piperidine derivatives, have shown selective antagonism to excitatory N-methyl-D-aspartate (NMDA) without affecting responses to other agonists like quisqualate or kainate. This selective inhibition suggests a potential application in studying receptor pharmacology and synaptic transmitters (Birley et al., 1982).

Metabolism and Detection Studies

Piperidine derivatives have also been studied in the context of metabolism and detection, particularly in animal models. For instance, remifentanil, a mu-opioid receptor agonist with a structure incorporating methoxycarbonyl-piperidine, has been investigated for its major urinary metabolites in horses. Identifying and characterizing such metabolites are crucial for understanding the drug's pharmacokinetics and for developing screening tests for forensic control (Lehner et al., 2000).

Carcinogenicity and Toxicity Studies

The safety profile of compounds related to this compound has been a subject of research, especially in the development of new insect repellents and other pharmaceuticals intended for dermal application. Studies have been conducted to assess the carcinogenic potential and chronic toxicity of such compounds in animal models, providing insights into their long-term safety and potential side effects (Wahle et al., 1999).

Antihypertensive Activity Studies

Compounds within the piperidine class have been synthesized and evaluated for their potential antihypertensive activities. The synthesis of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones and their evaluation in animal models highlight the therapeutic potential of these compounds in managing hypertension. Understanding the structure-activity relationships of these compounds can guide the development of more effective antihypertensive drugs (Clark et al., 1983).

Imaging Agent Development

Research into piperidine derivatives has extended into the development of imaging agents, particularly for cancer diagnostics. Compounds designed to target specific receptors, such as the prostate-specific membrane antigen (PSMA), have been synthesized and evaluated for their efficacy in vivo. Such studies contribute to the advancement of diagnostic tools for cancer and highlight the versatility of piperidine derivatives in scientific research (Chen et al., 2011).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s used as an intermediate in organic synthesis, its mechanism of action would involve the reactions of its functional groups with other reagents. For example, the BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential uses in organic synthesis and medicinal chemistry. For instance, the BOC group is widely used in peptide synthesis, and research in this area is ongoing . Additionally, the compound could potentially be used as a building block for the synthesis of more complex molecules.

Propiedades

IUPAC Name |

(3R,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-6-8(10(15)16)5-9(7-14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHJFCOKNLATM-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)